4-(4-Methylphenoxy)-N-phenylaniline 4-(4-Methylphenoxy)-N-phenylaniline
Brand Name: Vulcanchem
CAS No.: 62555-56-0
VCID: VC19457265
InChI: InChI=1S/C19H17NO/c1-15-7-11-18(12-8-15)21-19-13-9-17(10-14-19)20-16-5-3-2-4-6-16/h2-14,20H,1H3
SMILES:
Molecular Formula: C19H17NO
Molecular Weight: 275.3 g/mol

4-(4-Methylphenoxy)-N-phenylaniline

CAS No.: 62555-56-0

Cat. No.: VC19457265

Molecular Formula: C19H17NO

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methylphenoxy)-N-phenylaniline - 62555-56-0

Specification

CAS No. 62555-56-0
Molecular Formula C19H17NO
Molecular Weight 275.3 g/mol
IUPAC Name 4-(4-methylphenoxy)-N-phenylaniline
Standard InChI InChI=1S/C19H17NO/c1-15-7-11-18(12-8-15)21-19-13-9-17(10-14-19)20-16-5-3-2-4-6-16/h2-14,20H,1H3
Standard InChI Key UVOCTHAMWOCMMJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(4-Methylphenoxy)-N-phenylaniline consists of two aromatic rings: a primary phenyl group bonded to an aniline nitrogen and a secondary 4-methylphenoxy moiety (-O-C₆H₃(CH₃)) at the para position (Figure 1). The molecule’s planar geometry is stabilized by π-π interactions between the aromatic systems, while the methyl group on the phenoxy ring introduces steric effects that influence reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₇NO
Molecular Weight281.35 g/mol
Boiling Point409.3°C (estimated)
Density0.979 g/cm³
LogP (Partition Coefficient)6.41

The high LogP value indicates significant hydrophobicity, suggesting preferential solubility in organic solvents like toluene or dichloromethane . This property is critical for its behavior in synthetic reactions and potential pharmacokinetic profiles.

Synthesis and Reaction Mechanisms

Primary Synthetic Route

The synthesis of 4-(4-Methylphenoxy)-N-phenylaniline typically follows a three-step protocol adapted from methodologies used for related diphenylamines :

Step 1: Acylation of 4-Aminophenol
4-Aminophenol reacts with acetic anhydride in the presence of formic acid to form N-acetyl-4-aminophenol, protecting the amine group from undesired side reactions .

Step 2: Ullmann-Type Condensation
The acylated intermediate undergoes a palladium-catalyzed coupling with 4-bromotoluene. A composite catalyst (e.g., Pd/CuI) and ligand (tri-tert-butylphosphine) facilitate the formation of the C-N bond, yielding N-acetyl-4-(4-methylphenoxy)-N-phenylaniline .

Step 3: Deacylation
Methanol and potassium hydroxide hydrolyze the acetyl group, producing the final product with >85% yield under optimized conditions .

Table 2: Optimization of Condensation Reaction

Catalyst SystemLigandYield (%)
Pd/CuI (1:10 molar ratio)Tri-tert-butylphosphine92
Pd/CuBr (1:15)Triphenylphosphine78

Mechanistic Insights

The condensation step proceeds via a cooperative catalytic cycle:

  • Oxidative Addition: Pd⁰ inserts into the C-Br bond of 4-bromotoluene, forming a Pd(II) intermediate.

  • Transmetalation: The acetylated amine coordinates to Pd(II), displacing bromide.

  • Reductive Elimination: C-N bond formation releases the coupled product and regenerates Pd⁰ .

Side reactions, such as homocoupling of aryl halides, are suppressed by using bulky ligands that stabilize the active Pd species .

Comparative Analysis with Structural Analogs

N-phenyl-p-anisidine (PubChem CID: 14581) serves as a close analog, differing only in the substituent (methoxy vs. methylphenoxy). Key contrasts include:

  • Solubility: The methylphenoxy group increases hydrophobicity (LogP = 6.41 vs. 3.82 for N-phenyl-p-anisidine) .

  • Synthetic Complexity: Incorporating the phenoxy group requires additional steps compared to methoxy derivatives .

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